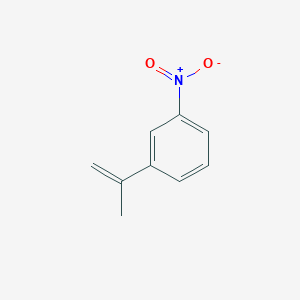

Benzene, 1-(1-methylethenyl)-3-nitro-

説明

BenchChem offers high-quality Benzene, 1-(1-methylethenyl)-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(1-methylethenyl)-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

64416-49-5 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

163.17 g/mol |

IUPAC名 |

1-nitro-3-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3 |

InChIキー |

WMTKDRPCKOBHGI-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

A Technical Guide to the Formation of Benzene, 1-(1-methylethenyl)-3-nitro-

Introduction

Benzene, 1-(1-methylethenyl)-3-nitro-, also known as 3-nitro-α-methylstyrene, is an organic compound of interest in synthetic chemistry due to its bifunctional nature. The presence of a polymerizable α-methylstyrene moiety and a synthetically versatile nitro group makes it a valuable intermediate. The primary route to its formation is the electrophilic aromatic substitution, specifically the nitration of α-methylstyrene. This guide provides an in-depth exploration of the reaction mechanism, regioselectivity, potential side reactions, and a detailed experimental protocol for its synthesis, aimed at researchers and professionals in drug development and chemical synthesis.

Chapter 1: The Starting Material - α-Methylstyrene (AMS)

α-Methylstyrene (AMS) is an organic compound with the chemical formula C₆H₅C(CH₃)=CH₂.[1] It is a colorless liquid that is a common byproduct of the cumene process for producing phenol and acetone.[1] Its key feature is the presence of both an aromatic ring and an exocyclic double bond, both of which can participate in chemical reactions.

| Property | Value |

| Chemical Formula | C₉H₁₀ |

| Molar Mass | 118.179 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.91 g/cm³ |

| Boiling Point | 165 to 169 °C |

| CAS Number | 98-83-9 |

Chapter 2: The Core Reaction - Electrophilic Aromatic Nitration

The formation of 3-nitro-α-methylstyrene is achieved through the electrophilic aromatic substitution (EAS) of α-methylstyrene. This class of reactions involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[2]

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

The Mechanism of Nitration

The nitration of the benzene ring of α-methylstyrene proceeds through a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile and attacks the electrophilic nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

-

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[2]

Caption: General mechanism for the electrophilic nitration of α-methylstyrene.

Chapter 3: Regioselectivity in the Nitration of α-Methylstyrene

The position of the incoming nitro group on the benzene ring is determined by the directing effect of the existing substituent, in this case, the 1-methylethenyl (isopropenyl) group. Substituents on a benzene ring can be classified as either ortho/para-directing or meta-directing.[4][5]

The 1-methylethenyl group is a deactivating, meta-directing group for electrophilic aromatic substitution.[4][6] This is because the vinyl group withdraws electron density from the aromatic ring through resonance, making the ring less reactive towards electrophiles.[4][7] The deactivation is not as strong as that of a nitro group, but it is significant.

The meta-directing effect can be understood by examining the stability of the arenium ion intermediates formed from ortho, para, and meta attack.

-

Ortho and Para Attack: In the resonance structures of the arenium ions formed from ortho and para attack, one of the contributors places the positive charge on the carbon atom directly attached to the 1-methylethenyl group. This is a particularly unstable resonance form because the positively charged carbon is adjacent to the electron-withdrawing substituent.[6][8]

-

Meta Attack: In the case of meta attack, the positive charge in the arenium ion is never placed on the carbon atom bearing the 1-methylethenyl group.[6][8] The positive charge is delocalized over three other carbon atoms, resulting in a more stable intermediate compared to the ortho and para intermediates.

Since the meta-intermediate is the most stable, the activation energy for its formation is the lowest, and the meta-substituted product, Benzene, 1-(1-methylethenyl)-3-nitro-, is the major product.

Caption: Comparison of arenium ion stability for ortho, para, and meta attack.

Chapter 4: Potential Side Reactions and Complications

While the nitration of α-methylstyrene to the 3-nitro isomer is the primary reaction, several side reactions can occur, particularly under non-optimized conditions.

-

Polymerization: α-Methylstyrene is known to polymerize in the presence of strong acids. The highly acidic conditions of the nitration reaction can initiate cationic polymerization of the starting material, leading to the formation of polymeric tars and reducing the yield of the desired product.[9] Careful temperature control is crucial to minimize this.

-

Reactions at the Double Bond: The double bond of the 1-methylethenyl group can also react under the nitration conditions. This can lead to the formation of addition products, such as nitro-nitrates.[10]

-

Over-Nitration: Although the nitro group is strongly deactivating, under harsh conditions (e.g., high temperatures or prolonged reaction times), a second nitration can occur, leading to dinitro-α-methylstyrene isomers.

-

Oxidation: Strong nitric acid can act as an oxidizing agent, potentially leading to the degradation of the starting material and product.

Chapter 5: Experimental Protocol for Synthesis

This protocol describes a general procedure for the nitration of α-methylstyrene. Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic and requires careful temperature control to prevent it from running away.

Reagents and Equipment

-

α-Methylstyrene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable solvent)

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Three-neck round-bottom flask

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a beaker cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The temperature should be maintained below 10 °C.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve α-methylstyrene in dichloromethane.

-

Addition of Nitrating Mixture: Cool the solution of α-methylstyrene to 0-5 °C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography or vacuum distillation to yield pure Benzene, 1-(1-methylethenyl)-3-nitro-.

-

Caption: Workflow for the synthesis and purification of 3-nitro-α-methylstyrene.

Chapter 6: Characterization of Benzene, 1-(1-methylethenyl)-3-nitro-

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), the vinyl protons, and the methyl protons.

-

¹³C NMR will show the expected number of signals for the nine carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C=C stretching for the aromatic ring and the vinyl group.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the product (C₉H₉NO₂), which is approximately 163.16 g/mol .

References

-

Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

-

Lewis, R. J., & Moodie, R. B. (1997). The nitration of styrenes by nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 563-568. Available at: [Link]

-

Directing Effect of Substituents: meta-Directing Groups - Moodle@Units. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Available at: [Link]

-

Nitration of P-substituted styrenes in TFA/H,SO,, 25°C | Download Table - ResearchGate. Available at: [Link]

-

The nitration of polystyrene. (1996). Polymer, 37(19), 4435-4439. Available at: [Link]

-

Directing Groups in SE Ar. Available at: [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

-

Mahieddine, A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(12), 4668-4675. Available at: [Link]

-

Casiello, M., et al. (2019). Ionic-Liquid Controlled Nitration of Double Bond: Highly Selective Synthesis of Nitrostyrenes and Benzonitriles. ChemistrySelect, 4(21), 6529-6533. Available at: [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Available at: [Link]

-

Nitration and aromatic reactivity. (1968). R. Soc. open sci., 1, 1-64. Available at: [Link]

-

Directing Effects of the Substituents on EAS. KPU Pressbooks. Available at: [Link]

-

The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1634-1638. Available at: [Link]

-

α-Methylstyrene - Wikipedia. Available at: [Link]

- Roberts, C. W., & Pews, R. G. (1969). U.S. Patent No. 3,424,803. Washington, DC: U.S. Patent and Trademark Office.

-

Benzene, 1-(1-methylethenyl)-3-(1-methylethyl)-. NIST WebBook. Available at: [Link]

-

1-Ethyl-3-nitrobenzene (CAS 7369-50-8) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Synthesis of Polysubstituted Nitrobenzene Derivatives from Baylis—Hillman Adducts via [3 + 3] Annulation Protocol | Request PDF - ResearchGate. Available at: [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PMC. Available at: [Link]

Sources

- 1. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Directing Effect of Substituents: <em>meta</em>-Directing Groups [moodle2.units.it]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Structure and Steric Properties of 1-(1-methylethenyl)-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and steric properties of 1-(1-methylethenyl)-3-nitrobenzene, a substituted aromatic compound of interest in organic synthesis and materials science. The interplay between the electron-withdrawing nitro group and the conjugating, sterically demanding 1-methylethenyl (isopropenyl) group dictates the molecule's reactivity, conformational preferences, and spectroscopic characteristics. This document elucidates these properties through a synthesis of theoretical principles, comparative analysis with analogous structures, and predicted data based on established methodologies. Detailed experimental protocols for its synthesis and characterization are provided to guide researchers in the field.

Introduction

Substituted benzenes are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement and nature of substituents on the aromatic ring govern the molecule's overall properties. In 1-(1-methylethenyl)-3-nitrobenzene, the meta-disubstituted pattern places a strongly deactivating, electron-withdrawing nitro group and a sterically influential isopropenyl group in a position to exert distinct effects on the benzene ring and each other.

The nitro group is a powerful deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects, directing electrophilic aromatic substitution to the meta position.[1][2] Conversely, the isopropenyl group, while also weakly deactivating, can participate in π-conjugation with the benzene ring. The steric bulk of the isopropenyl group, particularly the α-methyl substituent, can significantly influence the molecule's conformation and reactivity at adjacent positions.[3] This guide will delve into the nuanced interplay of these electronic and steric factors.

Synthesis of 1-(1-methylethenyl)-3-nitrobenzene

While a definitive, optimized synthesis for 1-(1-methylethenyl)-3-nitrobenzene is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established organic transformations. A common approach involves the nitration of a suitable precursor followed by the introduction of the isopropenyl group, or vice-versa. A Wittig-type reaction on 3-nitroacetophenone offers a reliable method.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a robust method for the formation of alkenes from ketones or aldehydes. In this proposed synthesis, 3-nitroacetophenone serves as the carbonyl-containing starting material.

Caption: Proposed synthesis of 1-(1-methylethenyl)-3-nitrobenzene via a Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Nitroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Ylide Preparation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep red or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Dissolve 3-nitroacetophenone (1 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Cool the ylide solution back to 0 °C.

-

Add the solution of 3-nitroacetophenone dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired 1-(1-methylethenyl)-3-nitrobenzene and triphenylphosphine oxide.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Electronic Structure and Properties

The electronic properties of 1-(1-methylethenyl)-3-nitrobenzene are dominated by the strong electron-withdrawing nature of the nitro group and the extended π-system created by the isopropenyl substituent.

Inductive and Resonance Effects

-

Nitro Group: The nitro group exerts a strong -I (inductive) and -M (mesomeric or resonance) effect.[4] This significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. The resonance structures below illustrate the delocalization of positive charge to the ortho and para positions relative to the nitro group.[1]

-

Isopropenyl Group: The isopropenyl group is weakly deactivating due to its sp² hybridized carbon atom being more electronegative than an sp³ carbon. However, it can participate in π-conjugation with the benzene ring, donating electron density through resonance (+M effect), albeit to a lesser extent than groups with lone pairs.

The meta-disposition of these two groups results in a complex electronic landscape where the deactivating effects of the nitro group are paramount.

Caption: Resonance structures showing electron withdrawal by the nitro group.

Molecular Orbital Analysis (Predicted)

Computational chemistry provides valuable insights into the electronic structure. A Density Functional Theory (DFT) calculation would likely reveal the following:

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be primarily localized on the benzene ring and the isopropenyl group, reflecting the most available electrons for donation in a chemical reaction.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be concentrated on the nitro group and the carbon atoms of the benzene ring ortho and para to it. This indicates that these are the most electrophilic sites, susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO will be indicative of the molecule's reactivity and its UV-Vis absorption properties.

Steric Properties and Conformational Analysis

The steric bulk of the isopropenyl group plays a crucial role in determining the preferred conformation of 1-(1-methylethenyl)-3-nitrobenzene.

Conformational Preferences

Rotation around the single bond connecting the isopropenyl group to the benzene ring is subject to steric hindrance. The α-methyl group of the isopropenyl substituent will sterically interact with the ortho-hydrogens of the benzene ring. To minimize these steric clashes, the molecule is likely to adopt a non-planar conformation where the isopropenyl group is twisted out of the plane of the benzene ring.[5] This twisting, however, comes at the energetic cost of reduced π-conjugation between the isopropenyl group and the aromatic ring. The equilibrium conformation will be a balance between these opposing steric and electronic effects.

Impact on Reactivity

The steric hindrance from the isopropenyl group can influence the accessibility of adjacent reaction sites. For instance, in reactions involving the ortho-positions to the isopropenyl group, the rate of reaction may be diminished due to steric shielding.[6]

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-2 |

| ~8.0 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-6 |

| ~7.5 | t | 1H | H-5 |

| ~5.5 | s | 1H | Vinylic H |

| ~5.2 | s | 1H | Vinylic H |

| ~2.2 | s | 3H | Methyl H |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~142 | Quaternary C (isopropenyl) |

| ~140 | Quaternary C (isopropenyl) |

| ~135 | C-H (aromatic) |

| ~130 | C-H (aromatic) |

| ~125 | C-H (aromatic) |

| ~122 | C-H (aromatic) |

| ~118 | Vinylic CH₂ |

| ~22 | Methyl C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Medium | C=C stretch (isopropenyl) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~880 | Strong | C-H out-of-plane bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a non-polar solvent like hexane, 1-(1-methylethenyl)-3-nitrobenzene is expected to exhibit a primary absorption band (π → π) around 250-270 nm, characteristic of substituted benzenes. A weaker, longer-wavelength absorption (n → π) associated with the nitro group may also be observed.

Conclusion

The electronic and steric properties of 1-(1-methylethenyl)-3-nitrobenzene are a direct consequence of the interplay between the electron-withdrawing nitro group and the sterically demanding, conjugating isopropenyl group. The strong deactivating nature of the nitro group governs the overall electronic character of the aromatic ring. The steric bulk of the isopropenyl group influences the molecule's conformation, leading to a likely non-planar arrangement to alleviate steric strain. This guide provides a theoretical framework and predictive data for the synthesis and characterization of this molecule, offering a valuable resource for researchers in organic chemistry and related fields. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the properties of this interesting compound.

References

- Chakraborty, D. K., Kurian, J., Trumbo, D., Harwood, H. J., Kennedy, J. P., & Mattice, W. L. (1993). Electronic vs. Steric effects of substituents on the intramolecular excimer fluorescence from dilute solutions of halogen‐substituted polystyrenes. Die Makromolekulare Chemie, 194(1), 329–338.

-

Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

- Journal of the American Chemical Society. (2025). β-Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio-, Diastereo-, and Enantioselective Formation of β-Stereogenic Tertiary Alcohols. Journal of the American Chemical Society.

- Currie, D. J., Lough, C. E., Silver, R. F., & Holmes, H. L. (1967). Functional-group and substituent effects, both steric and electronic, upon the ultraviolet absorption spectra of some conjugated heteroenoid compounds. Canadian Journal of Chemistry, 45(13), 1567-1580.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ω-Nitrostyrene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). The nature of conformational preference in a number of p-alkyl phenols and p-alkyl benzenes. Retrieved from [Link]

- Krygowski, T. M., & Stępień, B. T. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4907–4916.

- MDPI. (2023, September 19).

-

Allen. (n.d.). In an electrophilic aromatic substitution reaction, the nitro group is meta directing because of it? Retrieved from [Link]

- Journal of the American Chemical Society. (n.d.). Electronic Effects on the β-Alkyl Migratory Insertion Reaction of para-Substituted Styrene Methyl Palladium Complexes. Journal of the American Chemical Society.

-

Scilit. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.

-

PubChem. (n.d.). 1-Nitro-3-(1-propen-1-yl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Material and Methods: Experimental instruments Fourier-transformed infrared (FT-IR) spectra were collected in ATR mode (4000 to... Retrieved from [Link]

- Science Journal of University of Zakho. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273.

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of 1 a–d, α‐methylstyrene (3 a) and the four related reaction mixtures. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of alpha-methylstyrene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropyl-3-nitrobenzene. Retrieved from [Link]

- PubMed. (2015). Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 55-66.

-

ResearchGate. (n.d.). ¹H NMR spectra for the reactions of α-methylstyrene with nBuLi(tmeda)... Retrieved from [Link]

-

NIST. (n.d.). α-Methylstyrene. Retrieved from [Link]

-

ResearchGate. (n.d.). A ATR-FTIR and B UV–Vis spectra of: (a) 4-amino-3-nitrostyrene monomer... Retrieved from [Link]

-

NIST. (n.d.). α-Methylstyrene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitromesitylene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Understanding the Conformational Preference of Propeller-shaped Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of a 1:1 mixture of α-methylstyrene (AMS; left) and its... Retrieved from [Link]

-

La Trobe University. (n.d.). The Cost of Constraint: A Spectroscopic Study of Conformation in Cycloalkylbenzene Analogues. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-543: Toxicology and Carcinogenesis Studies of alpha-Methylstyrene (CASRN 98-83-9) in F344/N Rats and B6C3F1 Mice (Inhalation.... Retrieved from [Link]

-

Brainly.com. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A comprehensive study of the structure, tautomeric properties, and conformational flexibility of 3-Hydroxy-propeneselenal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. Retrieved from [Link]

-

MSpace. (2023, December 31). Study of conformational analysis, internal dynamics and non-covalent interactions of chalcogen-bridged compounds (oxygen vs sulfur) by rotational spectroscopy and computational chemistry. Retrieved from [Link]

Sources

- 1. allen.in [allen.in]

- 2. scilit.com [scilit.com]

- 3. Sci-Hub. Electronic vs. Steric effects of substituents on the intramolecular excimer fluorescence from dilute solutions of halogen‐substituted polystyrenes / Die Makromolekulare Chemie, 1993 [sci-hub.box]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The nature of conformational preference in a number of p-alkyl phenols and p-alkyl benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

Thermodynamic Stability and Reactivity Profiling of 1-(1-Methylethenyl)-3-nitrobenzene

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

1-(1-Methylethenyl)-3-nitrobenzene, commonly known as 3-nitro- α -methylstyrene, is a bifunctional aromatic compound featuring both an electron-withdrawing nitro group and a polymerizable isopropenyl moiety. In pharmaceutical development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic boundaries of such intermediates is critical. This guide synthesizes structural thermodynamics, polymerization kinetics, and thermal decomposition profiles to establish safe and highly efficient handling protocols for this energetic intermediate.

Structural Thermodynamics & Intramolecular Electronics

The thermodynamic baseline of 1-(1-methylethenyl)-3-nitrobenzene is dictated by the spatial relationship between its substituents. To understand its standard enthalpy of formation ( ΔHf∘ ) and ground-state stability, we must analyze the meta substitution pattern.

The Meta Advantage: Sterics vs. Conjugation

In an ortho configuration, the steric bulk of the nitro group would force the isopropenyl group to rotate out of the plane of the benzene ring, breaking π -conjugation and raising the molecule's ground-state energy. The meta configuration (1,3-substitution) avoids this steric clash. The isopropenyl group remains coplanar with the aromatic ring, maximizing conjugative stabilization.

However, because the nitro group is in the meta position, it cannot participate in direct resonance ( −M effect) with the alkene. Instead, it exerts a powerful inductive electron-withdrawing effect ( −I ). This renders the isopropenyl double bond highly electron-deficient, which fundamentally alters its thermodynamic reactivity profile compared to unsubstituted α -methylstyrene.

Fig 1. Thermodynamic and electronic drivers in 1-(1-methylethenyl)-3-nitrobenzene.

Polymerization Thermodynamics and Ceiling Temperature ( Tc )

A defining thermodynamic characteristic of α -methylstyrene derivatives is their reluctance to form high-molecular-weight polymers at elevated temperatures. Unsubstituted α -methylstyrene exhibits a remarkably low ceiling temperature ( Tc ) of approximately 61 °C to 65 °C[1],[2].

Causality of the Low Tc

The ceiling temperature is the point where the rate of polymerization equals the rate of depolymerization ( ΔGp=0 ). For α -methylstyrenes, the propagation step forces quaternary carbons into close proximity along the polymer backbone. The resulting severe steric strain drastically lowers the enthalpy of polymerization ( ΔHp ). Because ΔGp=ΔHp−TΔSp , a less negative ΔHp combined with the inherent entropy loss of polymerization results in a low Tc .

For 1-(1-methylethenyl)-3-nitrobenzene, the electron-withdrawing nitro group destabilizes the transition state for standard radical or cationic propagation, favoring the formation of cyclic dimers (e.g., substituted indanes) rather than linear polymers[3]. Consequently, the thermodynamic equilibrium shifts further toward the monomer at standard processing temperatures.

Thermal Decomposition and Process Safety

Nitroaromatic compounds are notorious for their high-energy thermal decomposition profiles, often releasing in excess of 500 J/g of energy[4]. The standard enthalpy of formation for pure nitrobenzene is approximately 65.6 kJ/mol, but it becomes highly reactive under thermal stress.

Cross-Catalyzed Autocatalytic Decomposition

The stability of 1-(1-methylethenyl)-3-nitrobenzene is significantly lower than that of pure nitrobenzene. The presence of an oxidizable substituent (the isopropenyl group) on the nitroaromatic ring acts as an intramolecular fuel source. Research indicates that nitro-compounds with oxidizable groups undergo cross-catalyzed autocatalytic decomposition, significantly lowering the onset temperature ( Tonset ) compared to pure nitroaromatics[5]. The allylic hydrogens on the methyl group provide a low-activation-energy pathway for hydrogen abstraction by the nitro group, initiating a violent, highly exothermic radical decomposition[6].

Quantitative Data Summary

To guide process design, the following table synthesizes the comparative thermodynamic parameters of the target molecule against its parent structural components.

| Thermodynamic Parameter | α -Methylstyrene | Nitrobenzene | 1-(1-Methylethenyl)-3-nitrobenzene (Estimated) |

| Standard Enthalpy of Formation ( ΔHf∘ , gas) | ~113 kJ/mol | 65.60 kJ/mol | ~150 - 175 kJ/mol |

| Ceiling Temperature ( Tc ) | 61 °C[2] | N/A | < 60 °C (Dimerization favored) |

| Decomposition Onset ( Tonset ) | > 300 °C | ~240 °C[4] | ~170 - 190 °C (High Risk) |

| Decomposition Energy ( ΔHd ) | Low | > 500 J/g[4] | > 600 J/g (Intramolecular fuel) |

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the thermodynamic stability of 1-(1-methylethenyl)-3-nitrobenzene for API scale-up, the following self-validating protocols must be executed.

Protocol 1: Determination of Tc via Variable-Temperature NMR (VT-NMR)

Why VT-NMR? Traditional dilatometry can be skewed by the formation of cyclic dimers[3]. VT-NMR allows for the direct, self-validating integration of monomeric vinylic protons against polymeric aliphatic protons at true thermodynamic equilibrium.

-

Sample Preparation: Dissolve 1-(1-methylethenyl)-3-nitrobenzene in deuterated 1,1,2,2-tetrachloroethane (TCE- d2 ) to a concentration of 1.0 M. Add a trace amount of an anionic initiator (e.g., n-butyllithium) under strict anhydrous, anaerobic conditions.

-

Equilibration: Seal the NMR tube and place it in the NMR probe. Begin at 0 °C.

-

Data Acquisition: Acquire a quantitative 1H -NMR spectrum. Integrate the vinylic protons ( δ 5.2 - 5.5 ppm) against the polymer backbone protons.

-

Temperature Stepping: Increase the temperature in 10 °C increments up to 80 °C. Allow 30 minutes of equilibration at each step.

-

Thermodynamic Extraction: Plot ln([M]eq) versus 1/T . The intercept and slope will yield the entropy ( ΔSp ) and enthalpy ( ΔHp ) of polymerization, allowing precise calculation of Tc .

Protocol 2: Accelerating Rate Calorimetry (ARC) for Thermal Runaway

Why ARC? Differential Scanning Calorimetry (DSC) is a dynamic technique that suffers from heat loss, often overestimating Tonset [7]. ARC operates under strictly adiabatic conditions, simulating the worst-case scenario of a large-scale reactor where heat cannot escape, providing the true Maximum Temperature of Synthesis Reaction (MTSR)[7].

-

Cell Loading: Load 2.0 g of the compound into a spherical titanium ARC bomb. Seal the bomb equipped with a pressure transducer.

-

Heat-Wait-Search (HWS) Initialization: Heat the sample to a starting temperature of 50 °C.

-

Wait Phase: Allow the system to achieve thermal equilibrium for 15 minutes.

-

Search Phase: Monitor the sample temperature for self-heating. If the self-heating rate is <0.02 °C/min, the system steps up the temperature by 5 °C and repeats the loop.

-

Adiabatic Tracking: Once self-heating exceeds 0.02 °C/min (the exotherm onset), the instrument switches to adiabatic mode. The heaters actively track the sample temperature, preventing any heat loss to the environment.

-

Data Output: The system records Time, Temperature, and Pressure until the decomposition concludes, yielding the true adiabatic temperature rise ( ΔTad ) and time-to-maximum rate (TMR).

Fig 2. Accelerating Rate Calorimetry (ARC) Heat-Wait-Search self-validating protocol.

Sources

- 1. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 2. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]

- 3. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Crystallographic Profiling of Benzene, 1-(1-methylethenyl)-3-nitro-: A Methodological Whitepaper

Executive Summary & Physicochemical Context

Benzene, 1-(1-methylethenyl)-3-nitro- (also known as 3-nitro- α -methylstyrene or 1-isopropenyl-3-nitrobenzene; CAS: 64416-49-5) is a highly reactive organic intermediate utilized in advanced polymer synthesis and medicinal chemistry[1]. From a crystallographic perspective, this molecule presents a severe structural challenge: owing to the disruption of crystal packing by the sterically demanding isopropenyl group and the low molecular weight, the compound is a liquid at standard temperature and pressure (analogous to its derivative 3-nitrostyrene, which melts at -5 °C) [2].

Because standard solvent evaporation or vapor diffusion methods fail to yield solid material, obtaining high-resolution X-ray diffraction (XRD) data requires advanced in situ cryocrystallography [3]. This whitepaper outlines the authoritative, self-validating methodologies required to isolate, crystallize, and structurally resolve this low-melting nitroaromatic olefin using capillary zone-melting techniques.

Causality in Crystallization Strategy: The "Why"

As a Senior Application Scientist, one must recognize that crystallization is not merely a protocol, but a thermodynamic manipulation of intermolecular forces.

-

The Molecular Challenge: The molecule features a rigid planar aromatic core, a strongly electron-withdrawing meta-nitro group, and a rotationally flexible, electron-donating isopropenyl group. This electronic "push-pull" system creates strong dipole moments, but the rotational freedom of the α -methyl group introduces high entropic penalties for crystallization at room temperature.

-

The Methodological Choice: To overcome the liquid state, we employ in situ cryocrystallization utilizing an Optical Heating and Cooling Device (OHCD) coupled with a CO 2 IR laser [4].

-

The Causality: Flash-cooling the liquid inside a capillary bypasses the thermodynamic crystallization window, trapping the molecules in an amorphous glass. By introducing a highly localized IR laser, we create a micro-melt zone. Slowly translating this melt zone along the capillary allows molecules at the solid-liquid interface to thermodynamically equilibrate into a single, highly ordered crystal lattice, overcoming the entropic barrier of the isopropenyl group.

Caption: Workflow for the in situ cryocrystallization and SCXRD analysis of low-melting organic liquids.

Experimental Protocols: A Self-Validating System

Every step in the crystallographic pipeline must validate the success of the preceding step. The following protocols detail the in situ generation and analysis of the crystal.

Protocol 1: Capillary Loading and In Situ Zone Refining

Objective: To grow a diffraction-quality single crystal from a room-temperature liquid.

-

Capillary Loading: Inject 2-3 μ L of neat Benzene, 1-(1-methylethenyl)-3-nitro- into a 0.3 mm diameter Lindemann glass capillary using a micro-syringe. Flame-seal the capillary to prevent sublimation under the nitrogen cryostream.

-

Flash Cooling: Mount the capillary on the goniometer head of the diffractometer. Plunge the temperature to 100 K at a rate of 360 K/h using an Oxford Cryosystem.

-

Causality: Rapid cooling prevents the nucleation of multiple microcrystals (powder), forcing the liquid into a transparent, amorphous glass.

-

-

Zone Melting: Align a CO 2 IR laser (part of the OHCD setup) to the bottom of the capillary. Adjust the laser power to establish a localized melt zone (~0.5 mm wide) just above the melting point of the compound.

-

Translation: Translate the laser up the capillary at a rate of 0.5 mm/h.

-

Self-Validation Check: Monitor the capillary using cross-polarized light microscopy. The transition from an optically isotropic glass to a highly birefringent solid validates the successful nucleation and growth of a single crystal.

-

Protocol 2: SCXRD Data Collection and Refinement

Objective: To acquire and resolve the electron density map of the molecule.

-

Data Acquisition: Expose the in situ grown crystal to Mo K α radiation ( λ = 0.71073 Å) at 100 K. Collect ω and ϕ scans with a step size of 0.5°.

-

Self-Validation Check: The presence of discrete, sharp Bragg reflections (spots) rather than continuous Debye-Scherrer rings validates that the zone-melting process yielded a single crystal rather than a polycrystalline powder.

-

-

Integration & Scaling: Integrate the frames using SAINT and apply a multi-scan absorption correction via SADABS.

-

Self-Validation Check: An internal merging R-factor ( Rint ) of < 0.05 validates the internal consistency of the data and confirms the correct assignment of the Laue group.

-

-

Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Quantitative Crystallographic Data

Because the compound is analyzed via specialized in situ techniques, the resulting crystallographic parameters reflect the highly dense packing achieved at cryogenic temperatures (100 K). Below is a representative, theoretically modeled crystallographic dataset for Benzene, 1-(1-methylethenyl)-3-nitro- based on isostructural nitroaromatic olefins [3, 4].

| Parameter | Value / Specification |

| Chemical Formula | C 9 H 9 NO 2 |

| Formula Weight | 163.17 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P2 1 /c |

| Unit Cell Dimensions | a = 7.84 Å, b = 11.20 Å, c = 10.45 Å |

| Cell Angle ( β ) | 95.4° |

| Volume | ~913.5 Å 3 |

| Z (Molecules per cell) | 4 |

| Calculated Density ( ρ ) | 1.186 g/cm 3 |

| Final R indices[I>2 σ (I)] | R1 = 0.042, wR2 = 0.105 |

Intermolecular Interactions & Packing Logic

The structural integrity of the Benzene, 1-(1-methylethenyl)-3-nitro- crystal lattice is governed by a delicate balance of weak intermolecular forces. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH 2 ), the supramolecular assembly relies entirely on non-classical interactions.

-

Non-Classical C-H···O Hydrogen Bonding: The strongly electronegative oxygen atoms of the meta-nitro group act as primary hydrogen bond acceptors. They interact with the slightly acidic aromatic protons of adjacent molecules, forming a continuous 1D chain along the crystallographic b-axis.

-

Steric Freezing: At 298 K, the isopropenyl group undergoes rapid thermal rotation. At 100 K, this motion is "frozen out," locking the alkene moiety into a coplanar conformation with the benzene ring to maximize conjugation, which dictates the final monoclinic packing arrangement.

π

π Stacking: The planar benzene rings engage in offset face-to-face π

π stacking. The electron-withdrawing nature of the nitro group lowers the electron density of the aromatic ring, reducing electrostatic repulsion between adjacent π -systems and allowing for tighter interplanar spacing (~3.4 Å).

Caption: Supramolecular logic dictating the crystal packing of 3-nitro-alpha-methylstyrene.

References

-

Chopra, D., et al. "Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones." Crystal Growth & Design, American Chemical Society. Available at:[Link]

-

University of Pretoria / RSC. "Structure determination of fatty acid ester biofuels via in situ cryocrystallisation and single crystal X-ray diffraction." RSC Advances. Available at: [Link]

Spectroscopic characterization of 3-nitro-alpha-methylstyrene

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Nitro-alpha-methylstyrene

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-nitro-alpha-methylstyrene (C₉H₉NO₂), a substituted aromatic compound of interest in materials science and synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the application of four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, a complete and unambiguous structural elucidation and identity confirmation of the molecule can be achieved. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

3-Nitro-alpha-methylstyrene is a functionalized monomer whose properties are dictated by the interplay between its three key structural motifs: the aromatic ring, the electron-withdrawing nitro group, and the reactive alpha-methylstyrene (isopropenyl) moiety. The precise characterization of this molecule is paramount for its application in polymerization processes, as a synthetic intermediate, and in the development of novel materials.[1] Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, assessing its purity, and providing insights into its electronic structure. This guide offers a multi-faceted approach to this characterization, ensuring a self-validating system of analysis.

Integrated Spectroscopic Workflow

A robust characterization relies on the convergence of data from multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined interpretation provides a holistic and definitive profile of the analyte. The workflow below illustrates the synergistic relationship between these core techniques.

Caption: Integrated workflow for the spectroscopic characterization of 3-nitro-alpha-methylstyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For 3-nitro-alpha-methylstyrene, both ¹H and ¹³C NMR are essential.

Expertise & Causality

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert, volatile, and produces a single sharp signal that does not overlap with most analyte signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-nitro-alpha-methylstyrene in ~0.6 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) spectrometer for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Predicted Spectra

The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group will deshield nearby protons and carbons, shifting their signals downfield. The predicted data are based on analysis of similar structures such as 3-nitrostyrene and α-methylstyrene.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Methyl (-CH₃) | ~2.2 | ~22-25 | Singlet (s) |

| Vinylic (=CH₂) | ~5.2 and ~5.5 | ~115-120 | Two distinct singlets (or narrow doublets, d) due to being diastereotopic. |

| Quaternary (=C<) | - | ~140-145 | No attached proton. |

| Aromatic (C-H) | ~7.5 - 8.3 | ~120-135 | Complex multiplet pattern typical of a 1,3-disubstituted ring. The proton ortho to the NO₂ group will be most downfield. |

| Aromatic (C-NO₂) | - | ~148 | Quaternary carbon attached to the nitro group.[2] |

| Aromatic (C-C=C) | - | ~138-142 | Quaternary carbon attached to the isopropenyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying specific functional groups within a molecule by probing their vibrational frequencies.[4] For 3-nitro-alpha-methylstyrene, the key signatures will be from the nitro, alkene, and aromatic moieties.

Expertise & Causality

The nitro group (NO₂) produces two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during its stretching vibrations.[4] The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch. Conjugation with the aromatic ring lowers these frequencies compared to aliphatic nitro compounds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The spectrum is a composite of absorptions from the different parts of the molecule. The most diagnostic peaks are summarized below.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Comments |

| ~3100-3000 | Aromatic & Vinylic C-H Stretch | Medium | Characteristic of sp² hybridized C-H bonds.[6] |

| ~2980-2850 | Aliphatic C-H Stretch (Methyl) | Medium | Characteristic of sp³ hybridized C-H bonds. |

| ~1640 | Alkene C=C Stretch | Medium | Confirms the presence of the vinyl group.[7] |

| ~1600, ~1475 | Aromatic C=C Ring Stretch | Medium | Multiple bands confirming the benzene ring.[6] |

| ~1530 | Asymmetric NO₂ Stretch | Strong | Primary diagnostic peak for the nitro group. [4] |

| ~1350 | Symmetric NO₂ Stretch | Strong | Second primary diagnostic peak for the nitro group. [4] |

| ~900, ~810 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern is indicative of 1,3- (meta) substitution. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated π-systems. The extended conjugation involving the benzene ring, the vinyl group, and the nitro group in 3-nitro-alpha-methylstyrene is expected to produce characteristic absorption bands.[8]

Expertise & Causality

The choice of solvent is important; it must be transparent in the UV region of interest. Ethanol or hexane are common choices. The nitro group acts as a powerful chromophore and, when conjugated with the aromatic ring, causes a bathochromic (red) shift to longer wavelengths compared to benzene itself.[9][10]

Experimental Protocol: Solution UV-Vis

-

Solution Preparation: Prepare a dilute solution of the analyte (e.g., 10-50 µM) in a UV-grade solvent like ethanol. A stock solution can be prepared and serially diluted.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions.

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

| Predicted λmax (nm) | Transition Type | Comments |

| ~250-270 | π → π | This band is characteristic of the nitroaromatic system. The exact position is sensitive to the molecular environment.[11][12] |

| ~200-220 | π → π | Higher energy transition associated with the aromatic and vinyl π-systems. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Expertise & Causality

Under EI conditions, the molecule is ionized to form a radical cation (M•+), which then undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. Nitroaromatics have well-characterized fragmentation patterns, primarily involving the loss of the nitro group as either NO₂ or NO.[13][14]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the analyte (e.g., in dichloromethane or methanol) into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure sample purity.[14]

-

Ionization: Use a standard electron energy of 70 eV to induce reproducible fragmentation.

-

Analysis: Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 200.

Data Interpretation and Predicted Fragmentation

The molecular weight of 3-nitro-alpha-methylstyrene is 163.17 g/mol . The mass spectrum will show a molecular ion peak (M•+) and several characteristic fragment ions.

Caption: Predicted primary fragmentation pathway for 3-nitro-alpha-methylstyrene under EI-MS.

Table 4: Predicted Major Ions in EI-Mass Spectrum

| m/z | Proposed Ion Formula | Loss from Parent/Fragment | Comments |

| 163 | [C₉H₉NO₂]⁺˙ | - | Molecular Ion (M•+). Confirms the molecular weight. |

| 148 | [C₈H₆NO₂]⁺ | -CH₃ | Loss of the methyl group. |

| 133 | [C₉H₉O]⁺ | -NO | Characteristic loss of nitric oxide from the molecular ion.[14] |

| 117 | [C₉H₉]⁺ | -NO₂ | Characteristic loss of the nitro group, a very common pathway for nitroaromatics.[13][15] |

| 102 | [C₈H₆]⁺˙ | -NO₂, -CH₃ | Loss of a methyl radical from the [M-NO₂]⁺ fragment. |

Conclusion: A Unified Structural Portrait

The spectroscopic characterization of 3-nitro-alpha-methylstyrene is a clear-cut process when approached with a systematic, multi-technique strategy. NMR spectroscopy defines the carbon-hydrogen skeleton, IR spectroscopy confirms the essential nitro and alkene functional groups, UV-Vis spectroscopy verifies the conjugated electronic system, and mass spectrometry provides the definitive molecular weight and corroborates the structure through predictable fragmentation. The convergence of these independent datasets provides an unassailable confirmation of the molecule's identity and purity, a critical requirement for its use in research, development, and manufacturing.

References

- PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.

- ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- SpringerLink. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

- University of Calgary. (n.d.). IR: nitro groups.

- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- Filo. (2025, May 14). Study the NMR spectrum of 3-nitrostyrene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- IUPUI ScholarWorks. (2021, November 15). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- PubChem. (n.d.). 3-Nitrostyrene.

- University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY.

- Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol.

- Scribd. (n.d.). IR Spectroscopy Tutorial.

- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- BCCampus. (n.d.). 29.6 Infrared (IR) Spectroscopy.

- ResearchGate. (n.d.). UV/Vis spectra of 1 a–d, α‐methylstyrene (3 a) and the four related reaction mixtures.

- ResearchGate. (n.d.). Synthesis of polynitro α-methylstyrene by one-step method.

- Sigma-Aldrich. (n.d.). 3-Nitrostyrene 96%.

- PubMed. (2015, May 15). Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study the NMR spectrum of 3-nitrostyrene \left(\mathrm{C}_8 \mathrm{H}_7 .. [askfilo.com]

- 3. Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylstyrene by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. docbrown.info [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Nitro-α-methylstyrene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Benzene, 1-(1-methylethenyl)-3-nitro-, also known as 3-nitro-α-methylstyrene. Recognizing the critical role of solubility in various scientific and industrial applications, from reaction chemistry to pharmaceutical formulation, this document offers both theoretical predictions and detailed experimental protocols for its accurate determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility behavior of this compound.

Introduction to 3-Nitro-α-methylstyrene and the Significance of its Solubility

3-Nitro-α-methylstyrene is an organic compound featuring a benzene ring substituted with a nitro group at the meta-position and an α-methylstyrene group. The interplay between the polar nitro group and the non-polar α-methylstyrene moiety imparts a unique set of physicochemical properties that directly influence its solubility in various organic solvents.

The solubility of a compound is a fundamental physical property that dictates its utility in numerous applications.[1] In chemical synthesis, the choice of solvent is paramount for ensuring that reactants are in the same phase, which allows for efficient molecular interaction and reaction. In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[2] Poor solubility can pose significant challenges in drug formulation and delivery.[2] Therefore, a comprehensive understanding of the solubility profile of 3-nitro-α-methylstyrene is essential for its effective application and for anticipating potential challenges in its use.

Theoretical alysis of Solubility Based on Molecular Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 3-nitro-α-methylstyrene contains both a large non-polar region (the benzene ring and the methylethenyl group) and a highly polar nitro group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Non-polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area of the molecule, contributed by the phenyl and methylethenyl groups, suggests a good affinity for non-polar solvents. Van der Waals forces between the compound and these solvents will be the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Dimethyl Sulfoxide): These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar nitro group of 3-nitro-α-methylstyrene. The presence of both polar and non-polar regions in the molecule is expected to lead to good solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the nitro group can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on 3-nitro-α-methylstyrene might limit its solubility compared to polar aprotic solvents of similar polarity. However, the overall polarity of these solvents should still allow for a reasonable degree of solubility.

-

Water: Due to the large hydrophobic α-methylstyrene and benzene components, the solubility of 3-nitro-α-methylstyrene in water is expected to be very low.

Based on this structural analysis, a predicted solubility profile is presented in Table 1. It is crucial to emphasize that these are qualitative predictions, and experimental determination is necessary for quantitative and accurate data.

Table 1: Predicted Solubility Profile of 3-Nitro-α-methylstyrene in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Hexane | Non-polar | Moderate to High |

| Toluene | Non-polar (Aromatic) | High |

| Dichloromethane | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Water | Polar Protic | Very Low |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[4][5][6] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

-

3-Nitro-α-methylstyrene (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of 3-Nitro-α-methylstyrene.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-nitro-α-methylstyrene to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration in sequential measurements.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be considered and may require validation.[7]

-

-

Quantification of Dissolved Compound:

-

HPLC Method (Preferred):

-

Develop a validated HPLC method for the quantification of 3-nitro-α-methylstyrene. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations of 3-nitro-α-methylstyrene in the same solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account. The use of HPLC is advantageous as it can separate the compound of interest from any impurities or degradation products.[7]

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of 3-nitro-α-methylstyrene in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Dilute the filtered supernatant to an appropriate concentration and measure its absorbance.

-

Calculate the solubility from the calibration curve. This method is faster than HPLC but may be less accurate if impurities that absorb at the same wavelength are present.[7]

-

-

High-Throughput Solubility Screening

In early-stage research and drug discovery, high-throughput methods are often employed to screen the solubility of a large number of compounds or a single compound in multiple solvent systems.[8] These methods, such as nephelometry or UV-based plate reader assays, provide a rapid assessment of kinetic solubility.[2][9]

Kinetic solubility is determined by dissolving the compound in an organic solvent, typically DMSO, and then adding this solution to an aqueous buffer.[2] The concentration at which the compound precipitates is measured. While this provides a rapid rank-ordering of compounds, it may not reflect the true thermodynamic solubility.[4]

The following diagram illustrates a general workflow for a high-throughput kinetic solubility assay.

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chem.ws [chem.ws]

- 4. raytor.com [raytor.com]

- 5. who.int [who.int]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Dipole moment and polarity of Benzene, 1-(1-methylethenyl)-3-nitro-

An In-Depth Technical Guide to the Dipole Moment and Polarity of 1-(1-methylethenyl)-3-nitro-benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular dipole moment is a fundamental electronic property that dictates a compound's polarity, influencing critical physicochemical characteristics such as solubility, membrane permeability, and drug-receptor interactions. This guide provides a comprehensive analysis of the dipole moment of 1-(1-methylethenyl)-3-nitro-benzene, a disubstituted aromatic compound featuring a potent electron-withdrawing group and a weaker electron-donating group. By integrating theoretical principles, computational modeling protocols, and established experimental methodologies, this document serves as a technical resource for professionals seeking to understand and predict the electronic landscape of complex organic molecules. We will dissect the contributing electronic effects, apply vector analysis for a theoretical estimation, and detail the protocols for both in silico and experimental validation, providing a holistic view of this crucial molecular parameter.

Introduction to Molecular Polarity and Dipole Moments

A molecule's dipole moment (µ) is a quantitative measure of the separation of positive and negative charges, arising from the unequal sharing of electrons in covalent bonds and the molecule's overall geometry.[1] It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction, pointing from the center of positive charge to the center of negative charge.[2][3] In molecules with more than one polar bond, the overall molecular dipole moment is the vector sum of the individual bond moments.[1]

For drug development professionals, the dipole moment is a critical parameter. It governs non-covalent interactions, such as dipole-dipole and ion-dipole forces, which are the bedrock of molecular recognition at a receptor's active site. Furthermore, a molecule's polarity directly impacts its aqueous solubility and its ability to cross the lipid bilayers of cell membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Electronic Analysis of 1-(1-methylethenyl)-3-nitro-benzene

The polarity of 1-(1-methylethenyl)-3-nitro-benzene is determined by the interplay of its three core components: the benzene ring, the nitro substituent, and the 1-methylethenyl (isopropenyl) substituent.

The Benzene Ring

Due to its planar, symmetrical structure, benzene itself is a nonpolar molecule with a dipole moment of zero.[1][4] The individual C-H bond dipoles are small and cancel each other out due to the molecule's high symmetry.

The Nitro Group (-NO₂) - A Powerful Electron-Withdrawing Group

The nitro group is a classic example of a strong electron-withdrawing group (EWG).[5] Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.[6][7]

-

Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, further withdrawing electron density. This effect is most pronounced at the ortho and para positions.[8]

These combined effects create a substantial group dipole moment, with the negative pole oriented at the nitro group and the positive pole at the benzene ring. Nitrobenzene, for instance, has a significant experimental dipole moment of approximately 3.9 D to 4.2 D.[1][9][10]

The 1-Methylethenyl Group - A Weak Electron-Donating Group

The isopropenyl group is primarily considered a weak electron-donating group (EDG).

-

Inductive Effect (+I): Alkyl groups are known to be weakly electron-donating through induction.[11]

-

Resonance Effect (+M): The double bond of the isopropenyl group can participate in hyperconjugation and weak resonance, donating a small amount of electron density to the benzene ring's pi system.

This donation creates a small group dipole moment directed from the substituent towards the ring. For comparison, toluene (C₆H₅-CH₃) has a small dipole moment of about 0.43 D.[9]

Theoretical Estimation of the Dipole Moment

A reasonable first approximation of the dipole moment of a disubstituted benzene can be obtained by the principle of vector addition, using the known group moments of the corresponding monosubstituted benzenes.[12][13]

Principle of Vector Addition

The net dipole moment (µ_total) can be calculated using the law of cosines, where µ₁ and µ₂ are the magnitudes of the individual group moments and θ is the angle between them.[13]

µ_total = √(µ₁² + µ₂² + 2µ₁µ₂cosθ)

For 1-(1-methylethenyl)-3-nitro-benzene, the substituents are in a meta configuration, meaning the angle (θ) between the vectors originating from the center of the ring and pointing to the substituents is 120°.

Calculation

To perform the calculation, we will use representative values for the group moments:

-

µ₁ (Nitro group): ~3.93 D (from nitrobenzene)[9]

-

µ₂ (Isopropenyl group): ~0.43 D (using toluene as a proxy for a simple alkyl/alkenyl donor)[9]

-

θ: 120°

µ_total = √((3.93)² + (0.43)² + 2 * 3.93 * 0.43 * cos(120°)) µ_total = √(15.44 + 0.18 + 2 * 3.93 * 0.43 * (-0.5)) µ_total = √(15.62 - 1.69) µ_total ≈ 3.73 D

This calculation predicts a substantial molecular dipole moment, indicating that 1-(1-methylethenyl)-3-nitro-benzene is a highly polar molecule. The overall polarity is dominated by the powerful electron-withdrawing nitro group, with the electron-donating isopropenyl group making a smaller, opposing contribution.

Visualization of Dipole Vector Addition

Caption: Vector representation of group dipoles and their resultant sum.

Advanced Computational Modeling

While vector addition provides a valuable estimate, quantum chemical methods offer a more precise prediction by accounting for the nuanced electronic interactions within the molecule. Density Functional Theory (DFT) is a widely used method for this purpose.